Cas no 2229693-82-5 (4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine)

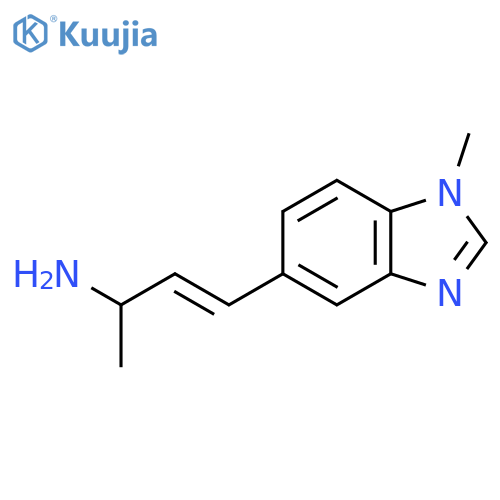

2229693-82-5 structure

商品名:4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine

- 2229693-82-5

- EN300-1782954

-

- インチ: 1S/C12H15N3/c1-9(13)3-4-10-5-6-12-11(7-10)14-8-15(12)2/h3-9H,13H2,1-2H3/b4-3+

- InChIKey: FSXMTNJVUBBPFS-ONEGZZNKSA-N

- ほほえんだ: N1(C)C=NC2C=C(/C=C/C(C)N)C=CC1=2

計算された属性

- せいみつぶんしりょう: 201.126597491g/mol

- どういたいしつりょう: 201.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782954-0.05g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 0.05g |

$1032.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-1.0g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-1782954-1g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 1g |

$1229.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-5g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 5g |

$3562.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-0.25g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 0.25g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-0.5g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 0.5g |

$1180.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-5.0g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1782954-0.1g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 0.1g |

$1081.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-2.5g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 2.5g |

$2408.0 | 2023-09-19 | ||

| Enamine | EN300-1782954-10g |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |

2229693-82-5 | 10g |

$5283.0 | 2023-09-19 |

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2229693-82-5 (4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬